Cas no 41213-04-1 (1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine)

1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Piperazine,1-[4-chloro-3-(trifluoromethyl)phenyl]-
- 1-(4-CHLORO-3-TRIFLUOROMETHYLPHENYL)PIPERAZINE
- 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine
- [4-chloro-3-(trifluoromethyl)phenyl]piperazine
- 1-(3-trifluorometyl-4-chlorophenyl)piperazine
- 1-(4-Chlor-3-trifluormethylphenyl)piperazin
- 1-<p-Chlor-m-(trifluormethyl)phenyl>piperazin
- 4-(4-chloro-3trifluoromethylphenyl)piperazine
- EINECS 255-267-8
- DTXSID80194138
- NS00056167
- A825469
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
- AB90989
- AKOS009096415
- 1-(4-chloro-3-tri-fluormethyl-phenyl)-piperazine
- MFCD00040735
- UNII-0BN43QW3C6
- SCHEMBL255333
- EN300-1932611
- GS1709
- FT-0607158
- 41213-04-1
- 1-(4-Chloro-3-trifluoromethyl-phenyl)-piperazine
- 0BN43QW3C6
- 4-(4-chloro-3-trifluoromethylphenyl)piperazine
- 1-(3-trifluoromethyl-4-chlorophenyl)piperazine
- FS-5421
- Piperazine, 1-(4-chloro-3-(trifluoromethyl)phenyl)-
-
- MDL: MFCD00040735
- Inchi: InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
- InChI Key: SOVLQDJRXJFKHO-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N2CCNCC2)C(F)(F)F)Cl
Computed Properties
- Exact Mass: 264.06400
- Monoisotopic Mass: 264.0641106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 2.9
Experimental Properties
- Boiling Point: 122 °C
- PSA: 15.27000
- LogP: 3.16220
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM110708-1g |
1-(4-chloro-3-(trifluoromethyl)phenyl)piperazine |
41213-04-1 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | C593390-50mg |
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine |
41213-04-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM110708-5g |
1-(4-chloro-3-(trifluoromethyl)phenyl)piperazine |
41213-04-1 | 95% | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-1932611-1.0g |
1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine |
41213-04-1 | 1g |
$428.0 | 2023-06-02 | ||
Enamine | EN300-1932611-10.0g |
1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine |
41213-04-1 | 10g |
$1839.0 | 2023-06-02 | ||
Advanced ChemBlocks | O31121-25G |
1-(4-chloro-3-(trifluoromethyl)phenyl)piperazine |
41213-04-1 | 95% | 25G |
$3,010 | 2023-09-15 | |
Enamine | EN300-1932611-5.0g |
1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine |
41213-04-1 | 5g |
$1240.0 | 2023-06-02 | ||
abcr | AB107559-2 g |
1-(3-Trifluoromethyl-4-chlorophenyl)piperazine; 97% |
41213-04-1 | 2g |
€133.70 | 2023-02-05 | ||
abcr | AB107559-5g |
1-(3-Trifluoromethyl-4-chlorophenyl)piperazine, 97%; . |
41213-04-1 | 97% | 5g |
€202.10 | 2025-03-19 | |
Enamine | EN300-1932611-0.1g |
1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine |
41213-04-1 | 0.1g |
$120.0 | 2023-09-17 |
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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3. Water
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Recent Advances in the Study of 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine (CAS: 41213-04-1)
1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine (CAS: 41213-04-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its piperazine core and chloro-trifluoromethylphenyl moiety, has been investigated for its role as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its pharmacological properties, synthetic routes, and potential applications in drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a building block for the development of novel serotonin receptor modulators. The study highlighted its structural versatility, which allows for the introduction of diverse functional groups, thereby enabling the fine-tuning of pharmacological activity. The researchers synthesized a series of derivatives and evaluated their binding affinities to 5-HT1A and 5-HT2A receptors, revealing promising leads for the treatment of neuropsychiatric disorders.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the compound's role in the synthesis of antimicrobial agents. The study reported that derivatives of 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a scaffold for novel antibiotics.
From a synthetic chemistry perspective, advancements in the efficient production of 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine have been reported. A 2022 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route using palladium-catalyzed cross-coupling reactions. This method not only improved yield but also reduced the environmental impact compared to traditional approaches, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
In the realm of drug discovery, computational studies have leveraged the compound's structural features to design targeted therapies. Molecular docking simulations, as described in a 2023 Computational Biology and Chemistry article, predicted high binding affinity of its derivatives to specific protein targets involved in cancer progression. These findings have spurred further experimental validation, with preliminary in vitro results showing antiproliferative effects in certain cancer cell lines.
Despite these promising developments, challenges remain in the clinical translation of 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in medicinal chemistry and drug development.
In conclusion, recent research on 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine (CAS: 41213-04-1) underscores its potential as a multifunctional scaffold in pharmaceutical innovation. Its applications span neuropharmacology, antimicrobial therapy, and oncology, with ongoing studies likely to uncover additional therapeutic avenues. As synthetic methodologies advance and computational tools become more sophisticated, the compound's role in drug discovery is expected to expand further.
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